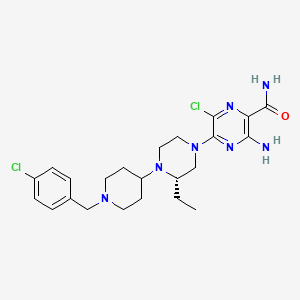

Sisapronil

Übersicht

Beschreibung

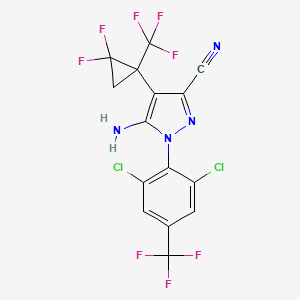

Sisapronil ist ein synthetisches pharmazeutisches Molekül, das zur Bekämpfung von Ektoparasiten bei Rindern entwickelt wurde. Es gehört zur Klasse der Phenylpyrazole und wird hauptsächlich als langwirksames injizierbares Ektoparasitizid eingesetzt. Die Verbindung ist wirksam gegen Rinderzecken, Dasselfliegenlarven, Hornfliegen und Schraubenwürmer .

Wissenschaftliche Forschungsanwendungen

Sisapronil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzstandard in der Umweltprüfung und chemischen Analyse verwendet.

Biologie: Studien zu seinen Auswirkungen auf verschiedene biologische Systeme, einschließlich seiner Absorption, Verteilung und Ausscheidung bei Tieren.

Medizin: Untersuchungen zu seinem möglichen Einsatz in der Veterinärmedizin als Antiparasitikum.

Industrie: Einsatz bei der Entwicklung neuer Antiparasitika-Formulierungen und -produkte

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an ligandengesteuerte Chloridkanäle, insbesondere an diejenigen, die durch den Neurotransmitter Gamma-Aminobuttersäure (GABA) gesteuert werden. Diese Bindung blockiert den präsynaptischen und postsynaptischen Transfer von Chloridionen über Zellmembranen bei Insekten oder Milben. Die Folge ist eine unkontrollierte Aktivität des Zentralnervensystems, die zum Tod der Parasiten führt .

Wirkmechanismus

Target of Action

Sisapronil, a member of the phenylpyrazole class of compounds , primarily targets ligand-gated chloride channels . These channels are particularly gated by the neurotransmitter gamma-aminobutyric acid (GABA) . The role of these channels is to regulate the transfer of chloride ions across cell membranes in insects or acari .

Mode of Action

This compound interacts with its targets by binding to the ligand-gated chloride channels . As a result, it blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the neurotransmitter GABA and its associated chloride channels . By blocking these channels, this compound disrupts the normal functioning of the nervous system in insects or acari . The downstream effects of this disruption include uncontrolled activity of the central nervous system and death of the parasites .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied in rats, dogs, and cynomolgus monkeys . Most of these investigations were done as part of toxicological studies . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system in insects or acari . By blocking the transfer of chloride ions across cell membranes, this compound induces uncontrolled activity of the central nervous system . This uncontrolled activity ultimately leads to the death of the parasites .

Biochemische Analyse

Biochemical Properties

Sisapronil binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA) . This non-competitive blocking of pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari leads to uncontrolled activity of the central nervous system and death of the parasites .

Cellular Effects

The cellular effects of this compound are primarily observed in insects or acari, where it disrupts the normal functioning of the central nervous system . It does this by blocking the transfer of chloride ions across cell membranes, which leads to uncontrolled neural activity and ultimately the death of the parasites .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to ligand-gated chloride channels . These channels are typically gated by the neurotransmitter GABA . This compound non-competitively blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This results in uncontrolled activity of the central nervous system and death of the parasites .

Temporal Effects in Laboratory Settings

It is known that this compound accumulates in plasma up to 90 days, the last time point of sampling .

Dosage Effects in Animal Models

In animal models, the plasma concentrations of this compound were found to be dose-dependent, but less than dose proportional . In a study, groups of three male and three female fasted Beagle dogs were given a single intravenous this compound dose of 0.5, 1.5, or 5 mg/kg body weight .

Metabolic Pathways

It is known that this compound binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter GABA .

Transport and Distribution

It is known that this compound is stored in the body fat of animals and is slowly released into the animal’s circulatory system and skin .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with ligand-gated chloride channels, which are typically located in the cell membrane .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Sisapronil wird durch eine Reihe chemischer Reaktionen unter Verwendung verschiedener Reagenzien und Bedingungen synthetisiert. Die Synthese umfasst typischerweise die Reaktion von 5-Amino-1-[2,6-Dichlor-4-(Trifluormethyl)-phenyl]-4-[2,2-Difluor-1-(Trifluormethyl)cyclopropyl]-1H-pyrazol-3-carbonitril mit anderen chemischen Stoffen . Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung modernster Geräte und Technologien. Der Prozess umfasst mehrere Schritte wie Reaktion, Reinigung und Kristallisation, um this compound in großen Mengen herzustellen. Das Endprodukt wird strengen Qualitätskontrollen unterzogen, um sicherzustellen, dass es die geforderten Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sisapronil unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit geeigneten Reduktionsmitteln reduziert werden.

Häufige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die bei Reaktionen mit this compound verwendet werden, gehören Fluorwasserstoff, Pyridin und Methylenchlorid. Die Reaktionen werden typischerweise bei kontrollierten Temperaturen und unter Rühren durchgeführt, um optimale Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte sind oft Zwischenprodukte oder Derivate von this compound, die unterschiedliche chemische und physikalische Eigenschaften aufweisen .

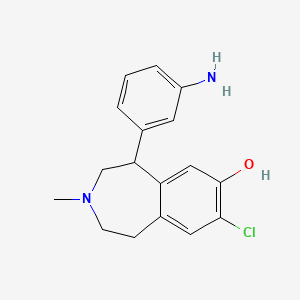

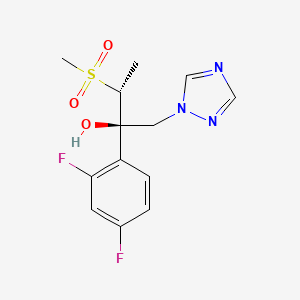

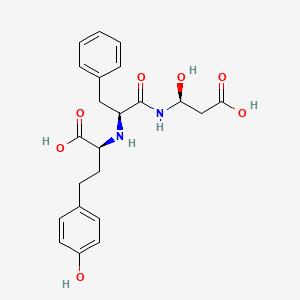

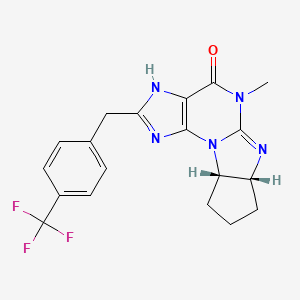

Vergleich Mit ähnlichen Verbindungen

Sisapronil ist in seiner Klasse aufgrund seiner spezifischen chemischen Struktur und seines Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören andere Phenylpyrazolderivate wie Fipronil und Ethiprol. Diese Verbindungen wirken ebenfalls als Ektoparasitizide, unterscheiden sich aber in ihren chemischen Eigenschaften und spezifischen Anwendungen .

Liste ähnlicher Verbindungen

- Fipronil

- Ethiprol

- Pyriprol

This compound zeichnet sich durch seine Langzeitwirkung und seine Wirksamkeit gegen ein breites Spektrum von Ektoparasiten aus .

Eigenschaften

IUPAC Name |

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-](/img/structure/B1680918.png)

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)